![molecular formula C24H26N4O6S B2838863 7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688053-72-7](/img/no-structure.png)
7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a furoyl group, a hexyl chain, a thioxo group, and a quinazolinone ring . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, furoyl group, and quinazolinone ring would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring is known to participate in various chemical reactions, including alkylation and acylation . The furoyl group could also be reactive, particularly towards nucleophilic attack .科学的研究の応用
PAK4 Inhibition for Anticancer Activity
The compound exhibits potent inhibitory activity against p21-activated kinase 4 (PAK4), a serine/threonine protein kinase involved in cellular functions such as cell growth, apoptosis inhibition, and cytoskeleton regulation . Specifically, compounds 8d and 9c demonstrated remarkable PAK4 inhibition (IC50 values of 0.060 μM and 0.068 μM, respectively). Moreover, they displayed strong antiproliferative activity against the A549 cell line, affecting cell cycle distribution, migration, and invasion . These findings suggest that this compound could be further developed as a PAK4 inhibitor for anticancer therapy.
Potential PARP1 Inhibition
Another avenue of interest involves the compound’s potential as a poly(ADP-ribose) polymerase 1 (PARP1) inhibitor. PARP inhibitors have regulatory approval for treating homologous recombination-deficient tumors, including those with BRCA mutations. However, existing PARP inhibitors lack selectivity for PARP1 over other family members, potentially leading to toxicity. Investigating this compound’s PARP1 selectivity could be valuable .
Cardiovascular Applications
While not directly studied, compounds with similar structures have been explored for cardiovascular applications. For instance, analog 7c demonstrated inhibition against PAK4, suggesting that bromine atoms play a role in occupying hydrophobic pockets . Further research could explore cardiovascular effects and potential therapeutic applications.
Combination Therapies
Clinical trials combining this compound with angiotensin-converting enzyme (ACE) inhibitors and diuretics reported a higher incidence of dizziness and related adverse reactions compared to using this compound alone . Investigating its interactions with other drugs and potential synergies could provide valuable insights.
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-furoylpiperazine with 6-oxohexanoic acid, followed by cyclization with ethyl acetoacetate and sulfur to form the quinazolinone ring system. The final step involves the introduction of a dioxolane ring through a cyclization reaction with formaldehyde.", "Starting Materials": [ "2-furoylpiperazine", "6-oxohexanoic acid", "ethyl acetoacetate", "sulfur", "formaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-furoylpiperazine with 6-oxohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the intermediate 7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}hexanoic acid.", "Step 2: Cyclization of the intermediate with ethyl acetoacetate and sulfur in the presence of a base such as potassium carbonate to form the quinazolinone ring system.", "Step 3: Introduction of a dioxolane ring through a cyclization reaction with formaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the final product, 7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |
CAS番号 |
688053-72-7 |
製品名 |
7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
分子式 |
C24H26N4O6S |
分子量 |
498.55 |
IUPAC名 |
7-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O6S/c29-21(26-8-10-27(11-9-26)23(31)18-5-4-12-32-18)6-2-1-3-7-28-22(30)16-13-19-20(34-15-33-19)14-17(16)25-24(28)35/h4-5,12-14H,1-3,6-11,15H2,(H,25,35) |
InChIキー |
YEQFLNAOYNQFAJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C(=O)C5=CC=CO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate](/img/structure/B2838781.png)

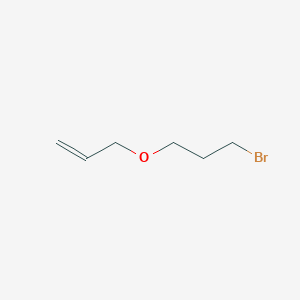
![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2838784.png)
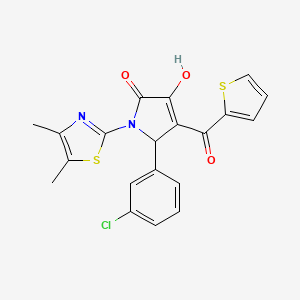

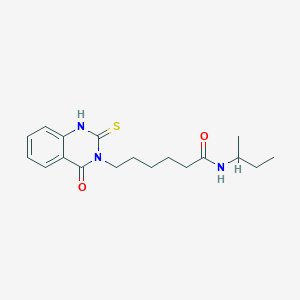
![N-[3-[benzyl(methyl)amino]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2838793.png)

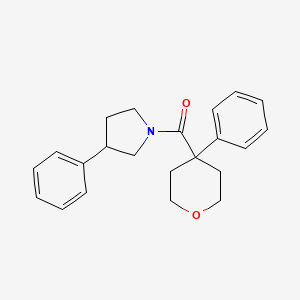
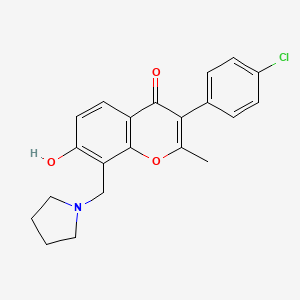
![(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2838798.png)
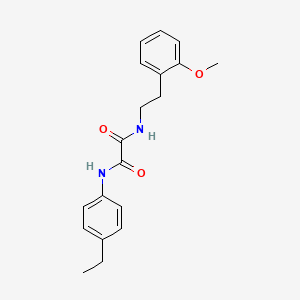
![N'-(2-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2838803.png)